N-[4-(dipropylsulfamoyl)phenyl]-10H-phenothiazine-10-carboxamide
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Overview
Description
N-[4-(dipropylsulfamoyl)phenyl]-10H-phenothiazine-10-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a phenothiazine core, which is known for its diverse biological activities, and a dipropylsulfamoyl group, which enhances its chemical reactivity and potential therapeutic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(dipropylsulfamoyl)phenyl]-10H-phenothiazine-10-carboxamide typically involves multiple steps, starting with the preparation of the phenothiazine core. This can be achieved through the cyclization of 2-aminobiphenyl with sulfur, followed by the introduction of the carboxamide group. The dipropylsulfamoyl group is then introduced through a sulfonation reaction using dipropylamine and a suitable sulfonating agent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the reaction conditions to maximize yield and purity. This includes controlling the temperature, reaction time, and the concentration of reagents. Advanced techniques such as continuous flow synthesis and the use of catalysts may also be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[4-(dipropylsulfamoyl)phenyl]-10H-phenothiazine-10-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The phenyl and phenothiazine rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted phenothiazine derivatives.
Scientific Research Applications
N-[4-(dipropylsulfamoyl)phenyl]-10H-phenothiazine-10-carboxamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its therapeutic potential in treating various diseases, including its role as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-[4-(dipropylsulfamoyl)phenyl]-10H-phenothiazine-10-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The dipropylsulfamoyl group enhances its binding affinity to these targets, leading to the modulation of various biochemical pathways. This compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the catalytic function of the enzyme.
Comparison with Similar Compounds
Similar Compounds
- N-[4-(dipropylsulfamoyl)phenyl]-3,4-diethoxybenzamide
- N-[4-(dipropylsulfamoyl)phenyl]-2-phenoxyacetamide
- N-[4-(dipropylsulfamoyl)phenyl]-3,4,5-triethoxybenzamide
Uniqueness
N-[4-(dipropylsulfamoyl)phenyl]-10H-phenothiazine-10-carboxamide stands out due to its phenothiazine core, which imparts unique biological activities not commonly found in other similar compounds. The presence of the dipropylsulfamoyl group further enhances its chemical reactivity and potential therapeutic applications, making it a compound of significant interest in various research fields.
Properties
Molecular Formula |
C25H27N3O3S2 |
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Molecular Weight |
481.6 g/mol |
IUPAC Name |
N-[4-(dipropylsulfamoyl)phenyl]phenothiazine-10-carboxamide |
InChI |
InChI=1S/C25H27N3O3S2/c1-3-17-27(18-4-2)33(30,31)20-15-13-19(14-16-20)26-25(29)28-21-9-5-7-11-23(21)32-24-12-8-6-10-22(24)28/h5-16H,3-4,17-18H2,1-2H3,(H,26,29) |
InChI Key |
VWDXLIYHMQYVKZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)NC(=O)N2C3=CC=CC=C3SC4=CC=CC=C42 |
Origin of Product |
United States |
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